molecular formula C26H25N5O3S B2378608 11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 685109-13-1

11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

Cat. No. B2378608
CAS RN: 685109-13-1
M. Wt: 487.58
InChI Key: IVEYFPQXRQHXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines. These were synthesized using a one-pot method, demonstrating good to excellent yields (Narsimha, Battula, & Nagavelli, 2018).
  • It's also part of the reaction between triazolobenzopyridinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate, forming compounds like dimethyl pyrrolo[1,2-a]isoquinoline-2,3-dicarboxylate (Abarca, Ballesteros, Houari, & Samadi, 1998).

Pharmacological Applications

Other Applications

properties

IUPAC Name

18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-15-4-6-16(7-5-15)14-35-26-28-25-27-13-19-21(31(25)29-26)12-20-18-11-23(34-3)22(33-2)10-17(18)8-9-30(20)24(19)32/h4-7,10-11,13,20H,8-9,12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEYFPQXRQHXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C4=C(C=NC3=N2)C(=O)N5CCC6=CC(=C(C=C6C5C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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